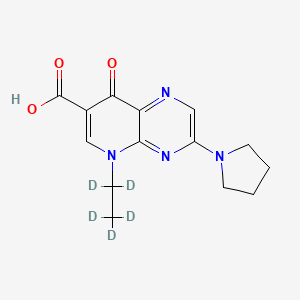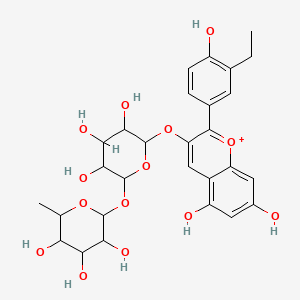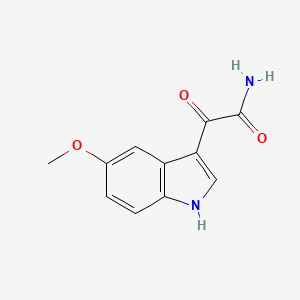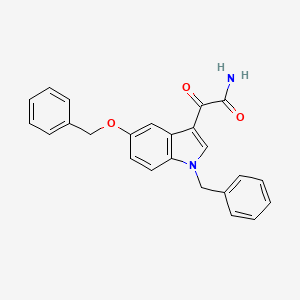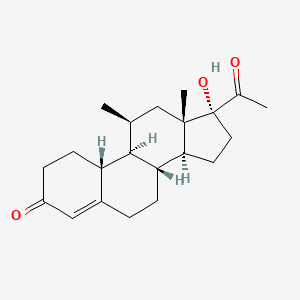
17-Hydroxy-11beta-methyl-19-norprogesterone
Übersicht
Beschreibung
17-Hydroxy-11beta-methyl-19-norprogesterone (17-OH-MNP) is a synthetic progestin that has been used in laboratory experiments for a variety of purposes. It is a member of the 19-norprogesterone family, which is a group of progestins with similar structures and properties. 17-OH-MNP has been used in research to study the effects of progestins on the body and to investigate the potential therapeutic applications of progestins.
Wissenschaftliche Forschungsanwendungen
17-Hydroxy-11beta-methyl-19-norprogesterone has been used in a variety of scientific research applications. It has been used to study the effects of progestins on the body, including the effects on the reproductive system, endocrine system, and cardiovascular system. It has also been used to investigate the potential therapeutic applications of progestins, such as the treatment of endometriosis and premenstrual syndrome.
Wirkmechanismus
17-Hydroxy-11beta-methyl-19-norprogesterone has a similar mechanism of action to other progestins. It binds to progesterone receptors in the body, which activates a series of biochemical reactions. These reactions include the activation of enzymes, the release of hormones, and the modulation of gene expression. These reactions ultimately lead to the physiological and biochemical effects of progestins.
Biochemical and Physiological Effects
17-Hydroxy-11beta-methyl-19-norprogesterone has a variety of biochemical and physiological effects. It can affect the reproductive system by inducing ovulation, increasing cervical mucus production, and decreasing the production of gonadotropins. It can also affect the endocrine system by modulating hormone levels, such as estrogen and testosterone. It can also affect the cardiovascular system by increasing blood pressure and decreasing heart rate.
Vorteile Und Einschränkungen Für Laborexperimente
17-Hydroxy-11beta-methyl-19-norprogesterone has several advantages and limitations for laboratory experiments. One advantage is that it can be synthesized relatively easily from progesterone. Another advantage is that it has a relatively long half-life in the body, which makes it a useful tool for studying the effects of progestins over time. A limitation is that the effects of 17-Hydroxy-11beta-methyl-19-norprogesterone can vary depending on the dose and the individual, which makes it difficult to predict the effects in a laboratory setting.
Zukünftige Richtungen
There are a number of potential future directions for research into 17-Hydroxy-11beta-methyl-19-norprogesterone. One potential direction is to further investigate the effects of 17-Hydroxy-11beta-methyl-19-norprogesterone on various physiological systems, such as the reproductive system, endocrine system, and cardiovascular system. Another potential direction is to explore the potential therapeutic applications of 17-Hydroxy-11beta-methyl-19-norprogesterone, such as the treatment of endometriosis and premenstrual syndrome. Finally, further research could be done to develop more precise methods of synthesizing 17-Hydroxy-11beta-methyl-19-norprogesterone and to improve the accuracy of predicting the effects of 17-Hydroxy-11beta-methyl-19-norprogesterone in a laboratory setting.
Synthesemethoden
17-Hydroxy-11beta-methyl-19-norprogesterone can be synthesized from progesterone by a series of chemical reactions. The first step is to oxidize progesterone with an oxidizing agent such as sodium hypochlorite or potassium permanganate. This reaction produces 17-hydroxyprogesterone, which is then reacted with 11beta-methyl-19-norprogesterone in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride. This reaction yields 17-Hydroxy-11beta-methyl-19-norprogesterone.
Eigenschaften
IUPAC Name |
(8R,9S,10R,11S,13S,14S,17R)-17-acetyl-17-hydroxy-11,13-dimethyl-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30O3/c1-12-11-20(3)18(8-9-21(20,24)13(2)22)17-6-4-14-10-15(23)5-7-16(14)19(12)17/h10,12,16-19,24H,4-9,11H2,1-3H3/t12-,16-,17-,18-,19+,20-,21-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USGPYONVMYBUCZ-UNNCYPMBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2(C(CCC2(C(=O)C)O)C3C1C4CCC(=O)C=C4CC3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C[C@]2([C@@H](CC[C@@]2(C(=O)C)O)[C@H]3[C@H]1[C@H]4CCC(=O)C=C4CC3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80747426 | |
| Record name | (11beta)-17-Hydroxy-11-methyl-19-norpregn-4-ene-3,20-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80747426 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
17-Hydroxy-11beta-methyl-19-norprogesterone | |
CAS RN |
25092-42-6 | |
| Record name | (11β)-17-Hydroxy-11-methyl-19-norpregn-4-ene-3,20-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25092-42-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (11beta)-17-Hydroxy-11-methyl-19-norpregn-4-ene-3,20-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80747426 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[1-[4-[(2,4-dimethoxyphenyl)methyl]-5-(2-phenylethyl)-1,2,4-triazol-3-yl]-2-(1H-indol-3-yl)ethyl]pyridine-2-carboxamide](/img/structure/B584419.png)


![Dimethyl (2S)-2-[[(4S)-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxo-5-phenylmethoxypentanoyl]amino]pentanedioate](/img/structure/B584424.png)

![rac-cis-3-[(Phenylmethyl)amino]cyclohexanol](/img/structure/B584428.png)
![N-[2-[4-(butylcarbamoylsulfamoyl)phenyl]ethyl]-5-chloro-2-methoxybenzamide](/img/structure/B584430.png)
